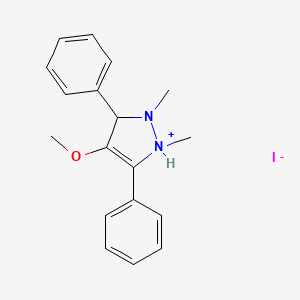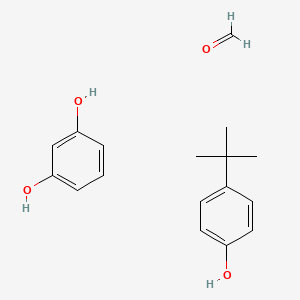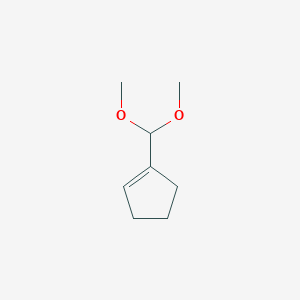
2-Diazonio-5-sulfamoylnaphthalen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-5-sulfamoylnaphthalen-1-olate is a chemical compound known for its unique structure and properties It is a diazonium salt derived from naphthalene, featuring both diazonium and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-sulfamoylnaphthalen-1-olate typically involves the diazotization of 5-sulfamoylnaphthalen-1-amine. The process begins with the sulfonation of naphthalene to introduce the sulfonamide group, followed by nitration and reduction to obtain the amine. The final step involves diazotization using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-5-sulfamoylnaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can participate in azo coupling reactions to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like phenols, amines, and thiols are used under mild acidic or neutral conditions.
Coupling Reactions: Typically carried out in alkaline conditions with phenolic or aromatic amines.
Reduction Reactions: Sodium sulfite or stannous chloride in acidic conditions are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted naphthalenes.
Coupling Reactions: Azo dyes with various chromophores.
Reduction Reactions: 5-sulfamoylnaphthalen-1-amine.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-5-sulfamoylnaphthalen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of dyes and pigments, as well as in analytical chemistry for detecting various substances.
Wirkmechanismus
The mechanism of action of 2-Diazonio-5-sulfamoylnaphthalen-1-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-1-naphthalenolate
- 2-Diazonio-4-sulfamoylnaphthalen-1-olate
- 2-Diazonio-6-sulfamoylnaphthalen-1-olate
Uniqueness
2-Diazonio-5-sulfamoylnaphthalen-1-olate is unique due to the specific positioning of the sulfonamide group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
59000-02-1 |
|---|---|
Molekularformel |
C10H7N3O3S |
Molekulargewicht |
249.25 g/mol |
IUPAC-Name |
2-diazonio-5-sulfamoylnaphthalen-1-olate |
InChI |
InChI=1S/C10H7N3O3S/c11-13-8-5-4-6-7(10(8)14)2-1-3-9(6)17(12,15)16/h1-5H,(H2-,12,14,15,16) |
InChI-Schlüssel |
MAPXAYPMZFYYII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)


![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)

![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)




![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)



